molecular formula C23H24N4O4 B12173672 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

Cat. No.: B12173672
M. Wt: 420.5 g/mol
InChI Key: XJFFRYNHENJFRF-UHFFFAOYSA-N
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Description

The compound “3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide” is a hybrid molecule combining a coumarin core with a [1,2,4]triazolo[4,3-a]pyridine moiety linked via a propanamide chain. The coumarin scaffold (7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl) is a well-studied pharmacophore known for its diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties . The triazolo-pyridine group ([1,2,4]triazolo[4,3-a]pyridin-3-yl) is a nitrogen-rich heterocycle often utilized in medicinal chemistry for its metabolic stability and affinity for enzymatic targets such as kinases and GPCRs . The propanamide linker likely enhances solubility and modulates interactions with biological targets.

Structural characterization of such compounds typically involves X-ray crystallography, with tools like SHELX being widely employed for small-molecule refinement .

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

InChI

InChI=1S/C23H24N4O4/c1-14-16-7-9-18(30-3)15(2)22(16)31-23(29)17(14)8-10-21(28)24-12-11-20-26-25-19-6-4-5-13-27(19)20/h4-7,9,13H,8,10-12H2,1-3H3,(H,24,28)

InChI Key

XJFFRYNHENJFRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide typically involves multi-step organic reactions. The starting materials often include 7-methoxy-4,8-dimethyl-2H-chromen-2-one and 1,2,4-triazolo[4,3-a]pyridine. The key steps in the synthesis may involve:

    Formation of the chromen-2-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the triazolopyridine moiety: This step may involve nucleophilic substitution or coupling reactions.

    Attachment of the propanamide group: This can be done through amide bond formation using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups on the chromen-2-one core can be oxidized to form corresponding alcohols or ketones.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form alcohols.

    Substitution: The triazolopyridine moiety can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl group, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with various enzymes and receptors, modulating their activity. The triazolopyridine moiety may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Coumarin-Thiazolidinone Hybrid ()

Compound : N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides

  • Molecular Formula : Varies by substituent (e.g., C₁₈H₁₅N₃O₄S for base structure).
  • Key Features: Coumarin core (4-methyl-2-oxo) with a thiazolidinone ring. Linked via an acetamide bridge. Synthesized using mercaptoacetic acid and ZnCl₂ under reflux .
  • The 7-methoxy-4,8-dimethyl substitution on the coumarin may enhance lipophilicity compared to the 4-methyl derivative.

Triazolo-Pyridazine Derivative ()

Compound : 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide

  • Molecular Formula : C₁₉H₂₁N₇O₂
  • Molecular Weight : 379.42 g/mol
  • Key Features :
    • Triazolo[4,3-b]pyridazine core (vs. triazolo[4,3-a]pyridine in the target compound).
    • Benzimidazole side chain (vs. triazolo-pyridine ethyl group).
  • Comparison :
    • The pyridazine ring (two adjacent nitrogen atoms) may alter electronic properties compared to the pyridine-based triazole in the target compound.
    • The benzimidazole group could confer distinct binding interactions, whereas the triazolo-pyridine in the target compound may prioritize kinase inhibition .

Coumarin-Pyrazoline Hybrid ()

Compound : 2-((4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N’-(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)acetohydrazide

  • Key Features :
    • Coumarin core (4,8-dimethyl-2-oxo) with a pyrazoline moiety.
    • Synthesized via condensation in 1,4-dioxane .
  • Comparison :
    • The pyrazoline group is a five-membered ring with anti-inflammatory activity, whereas the triazolo-pyridine in the target compound may target neurological or oncological pathways.
    • The absence of a propanamide linker in this compound could reduce solubility.

Comparative Data Table

Feature Target Compound Triazolo-Pyridazine () Coumarin-Thiazolidinone ()
Core Structure Coumarin (7-methoxy-4,8-dimethyl) + Triazolo[4,3-a]pyridine Triazolo[4,3-b]pyridazine + Benzimidazole Coumarin (4-methyl) + Thiazolidinone
Molecular Formula ~C₂₄H₂₅N₅O₄ (estimated) C₁₉H₂₁N₇O₂ ~C₁₈H₁₅N₃O₄S
Molecular Weight ~471.50 g/mol (estimated) 379.42 g/mol ~369.40 g/mol
Key Substituents 7-Methoxy, 4,8-dimethyl (coumarin); triazolo-pyridine ethyl group 6-Methoxy (pyridazine); 1-methyl-benzimidazole 4-Methyl (coumarin); thiazolidinone
Synthetic Method Likely involves reflux in dioxane/ethanol (analogous to ) Not specified in evidence Reflux with mercaptoacetic acid/ZnCl₂
Potential Applications Kinase inhibition, CNS disorders Kinase or protease inhibition Antimicrobial, anti-inflammatory

Biological Activity

The compound 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide represents a novel class of bioactive molecules combining coumarin and triazole moieties. This structural combination is hypothesized to enhance biological activity through synergistic mechanisms. This article explores the biological activities associated with this compound, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The compound can be broken down into two main components:

  • Coumarin moiety : Known for various biological activities including anticancer effects.
  • Triazole moiety : Exhibits significant antimicrobial and antifungal properties.

The molecular formula is C20H24N4O4C_{20}H_{24}N_{4}O_{4}, and its structure is depicted below:

Structure C20H24N4O4\text{Structure }\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}_{4}

Anticancer Activity

Research indicates that coumarin derivatives possess notable anticancer properties. The compound has been evaluated against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)18.1Induction of apoptosis via caspase activation
HCT116 (Colon Cancer)27.3Inhibition of PI3K/Akt/mTOR pathway
HepG2 (Liver Cancer)32.6Modulation of Bcl-2 and Bax protein levels

In a study by Nordin et al., the compound demonstrated the ability to down-regulate anti-apoptotic proteins while up-regulating pro-apoptotic proteins in cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

The triazole component is known for its antimicrobial properties. The compound was tested against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli5.08
Staphylococcus aureus10.0
Candida albicans15.0

These results suggest that the compound exhibits significant antibacterial and antifungal activity, making it a candidate for further development in treating infections .

Anti-inflammatory Activity

The anti-inflammatory potential of coumarin derivatives has been documented extensively. The compound was shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a mechanism where the compound may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.

Case Studies

  • Case Study on Anticancer Efficacy :
    A recent study evaluated the effects of the compound on MCF-7 cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, with a marked increase in apoptotic cells observed through flow cytometry analysis.
  • Case Study on Antimicrobial Properties :
    In another study focusing on microbial resistance, the compound was tested against resistant strains of Staphylococcus aureus. It exhibited potent activity with an MIC lower than conventional antibiotics used in clinical settings.

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